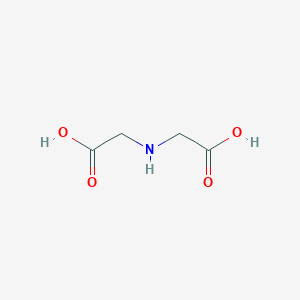

Iminodiacetic acid

Description

Propriétés

IUPAC Name |

2-(carboxymethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBKCUXIYYUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt) | |

| Record name | Iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027098 | |

| Record name | Iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid | |

| Record name | Iminodiacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC CRYSTALS | |

CAS No. |

142-73-4 | |

| Record name | Iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMINODIACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQM2L81M8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247.50 °C. @ 760.00 mm Hg | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a compound of significant interest in various scientific and industrial fields.[1] Despite its name, the nitrogen atom in IDA forms a secondary amino group, not an imino group.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its role as a versatile chelating agent.

Physicochemical Properties

This compound is a white crystalline solid.[2][3] It is a non-proteinogenic alpha-amino acid, specifically a derivative of glycine (B1666218) where one of the hydrogens on the nitrogen is replaced by a carboxymethyl group.[4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₄ | [2] |

| Molecular Weight | 133.10 g/mol | [4] |

| Appearance | White or yellowish crystalline powder | [2] |

| Melting Point | 243 °C (decomposes) | [2] |

| Density | 1.5325 g/cm³ (rough estimate) | [2] |

| Flash Point | 177.9 °C | [2][5] |

| Vapor Pressure | 1.65E-06 mmHg at 25°C | [2] |

Acidity and Solubility

This compound is an amphoteric molecule, capable of forming salts with both acids and bases.[4][6] It is a weak acid that can ionize in solution to release hydrogen ions.[5] The acidity of IDA is characterized by two dissociation constants (pKa values), corresponding to the two carboxylic acid groups.

Table 2: Acidity and Solubility of this compound

| Property | Value | Reference(s) |

| pKa₁ | 2.98 (at 25°C) | [2][7] |

| pKa₂ | 9.89 (at 25°C) | [2][6][7] |

| pH of saturated solution | 2.2-2.3 (in H₂O at 20°C) | [2] |

| Water Solubility | 2.43 g/100 mL (at 5°C) | [2][6] |

| Solubility in other solvents | Practically insoluble in acetone, methanol, ether, benzene, carbon tetrachloride, and heptane. Slightly soluble in ethanol. | [2][4][6] |

The solubility of this compound is influenced by the presence of its polar carboxyl and amino groups, which can form hydrogen bonds with water.[8] The pH of the solution also affects its solubility due to the ionization of these functional groups.[8]

Reactivity and Chelation Chemistry

A defining characteristic of this compound is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion can function as a tridentate ligand, binding to metal ions through its two carboxylate groups and the secondary amine nitrogen.[1][9] This coordination forms two stable, five-membered chelate rings.[1] IDA can also act as a bidentate ligand, coordinating through its two carboxylate groups.[1]

This chelating ability makes IDA a crucial component in various applications, including:

-

Industrial Synthesis: It is a key intermediate in the production of the herbicide glyphosate.[1][3]

-

Chelating Resins: IDA is used to create ion-exchange resins, such as Chelex 100, for the separation and purification of metal ions.[1][3]

-

Medical Imaging: Technetium-99m complexes of IDA derivatives are utilized in cholescintigraphy (HIDA scans) to assess gallbladder function.[1]

-

Environmental Remediation: It is effective in the removal of heavy metal ions like Cr⁶⁺, Cd²⁺, Ni²⁺, and Pb²⁺ from aqueous solutions.[10]

The binding affinity of IDA for metal ions is pH-dependent. As the pH increases, the deprotonation of the carboxylate and amine groups enhances its coordination capabilities.[11]

Synthesis of this compound

One of the primary industrial methods for synthesizing this compound is the dehydrogenation of diethanolamine (B148213) over a catalyst.[1][12] Other reported synthesis routes include the reaction of chloroacetic acid with ammonia (B1221849) and the hydrolysis of nitrilotriacetic acid.[6]

Caption: General schematic for the synthesis of this compound via dehydrogenation of diethanolamine.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration:

A standard method for determining the pKa values of an acid is through potentiometric titration.

-

Preparation of Analyte: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Analysis by High-Performance Liquid Chromatography (HPLC):

HPLC is a common technique for the determination and quantification of this compound.[13][14]

-

Pre-column Derivatization: Since IDA lacks a strong chromophore for UV detection, a derivatization step is often employed. For instance, p-toluenesulfonyl chloride (PTSC) can be reacted with IDA in an alkaline medium to form a derivative that can be detected by UV.[13][14]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used.[13][14]

-

Mobile Phase: The mobile phase often consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[13][14]

-

Detection: The eluent is monitored by a UV detector at a specific wavelength corresponding to the absorbance of the derivatized product.[13][14]

-

Quantification: The concentration of IDA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized IDA.[13][14]

Caption: A generalized workflow for the analysis of this compound using HPLC with pre-column derivatization.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][15][16] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated area or under a fume hood.[15][18] In case of contact, the affected area should be flushed with plenty of water.[17]

Decomposition: Upon heating, this compound decomposes.[2] Thermal decomposition can generate toxic gases and fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[18][19]

This guide provides a foundational understanding of the chemical properties of this compound for professionals in research and development. Its unique characteristics as a chelating agent continue to make it a valuable compound in a wide array of applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. camachem.com [camachem.com]

- 6. This compound [drugfuture.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Buy this compound | 142-73-4 [smolecule.com]

- 12. This compound FOR SYNTHESIS – Haldia chemical [haldiachemical.com]

- 13. [Determination of this compound and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. synquestlabs.com [synquestlabs.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. oxfordlabchem.com [oxfordlabchem.com]

- 19. This compound(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Iminodiacetic Acid for Researchers

Abstract

Iminodiacetic acid (IDA) is a crucial building block in the synthesis of various chemicals, most notably the herbicide glyphosate. It also finds applications as a chelating agent and in the preparation of specialized polymers and surfactants. For researchers, scientists, and professionals in drug development, a foundational understanding of the synthetic routes to IDA is essential. This technical guide provides a detailed overview of three primary, beginner-friendly pathways for the synthesis of this compound: the dehydrogenation of diethanolamine, the reaction of chloroacetic acid with ammonia, and a two-step process involving the formation and subsequent hydrolysis of iminodiacetonitrile. Each method is presented with a comprehensive experimental protocol, a quantitative data summary for comparative analysis, and a logical workflow diagram generated using Graphviz to visually articulate the process.

Dehydrogenation of Diethanolamine

This industrial method involves the catalytic dehydrogenation of diethanolamine in a basic aqueous solution. It is a direct and efficient route to the disodium salt of this compound, which can then be acidified to yield the final product.

Experimental Protocol

A high-pressure reactor is charged with 10 g of diethanolamine, 2 g of a suitable catalyst (e.g., a copper-based catalyst), and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.[1] The reactor is sealed and purged with nitrogen gas multiple times to ensure an inert atmosphere before being pressurized to 1 MPa with nitrogen.[1] The mixture is then heated to 160°C with vigorous stirring (approximately 400 rpm).[1] The reaction produces hydrogen gas, causing the pressure inside the reactor to rise. When the pressure reaches 1.5 MPa, it is vented down to 1 MPa.[1] The reaction is considered complete when there is no further change in pressure for 20 minutes.[1] The resulting solution contains the disodium salt of this compound. To obtain this compound, the solution is cooled and acidified to a pH of approximately 2.1-2.5 with a strong acid like sulfuric or hydrochloric acid, which causes the this compound to precipitate out of the solution.[2][3] The precipitate is then collected by filtration, washed, and dried.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Diethanolamine | 10 g | [1] |

| Sodium Hydroxide | 8.5 g | [1] |

| Catalyst | 2 g | [1] |

| Water | 80 mL | [1] |

| Reaction Conditions | ||

| Temperature | 160°C | [1] |

| Initial Pressure | 1 MPa | [1] |

| Stirring Speed | 400 rpm | [1] |

| Reaction Time | ~0.5 hours | [1] |

| Yield | ||

| This compound | Up to 96% | [1] |

Process Workflow

Caption: Workflow for IDA synthesis via diethanolamine dehydrogenation.

Aminolysis of Monochloroacetic Acid

A cost-effective and common industrial method for producing this compound involves the reaction of monochloroacetic acid with ammonia in the presence of a base, such as calcium hydroxide or sodium hydroxide.[4][5] This reaction can produce glycine as a significant byproduct. However, the overall yield of this compound can be enhanced by further reacting the formed glycine with additional monochloroacetic acid.[5]

Experimental Protocol

In a reaction vessel equipped with a stirrer and temperature control, powdered calcium hydroxide is suspended in a 25% aqueous ammonia solution.[6] A solution of chloroacetic acid is then slowly added to the stirred suspension while maintaining the temperature at approximately 50°C.[6] After the addition is complete, the reaction mixture is held at this temperature for about 3 hours.[6] Subsequently, the temperature is raised to 80°C, and hydrochloric acid is added dropwise. The temperature is then increased to 95-100°C for a short period.[6] The reaction mixture is then cooled to induce crystallization of the this compound. The crude product is collected by filtration. To improve the overall yield, the filtrate containing glycine can be treated with another equivalent of monochloroacetic acid after the removal of excess ammonia to convert the glycine into additional this compound.[5] This two-stage approach has been shown to increase the yield from around 67% to as high as 91%.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Monochloroacetic Acid | Stoichiometric Amount | [4][5] |

| Ammonia | Excess | [5][6] |

| Calcium Hydroxide | Stoichiometric Amount | [4][5][6] |

| Reaction Conditions | ||

| Initial Reaction Temp. | ~50°C | [6] |

| Subsequent Reaction Temp. | 80-100°C | [6] |

| Yield | ||

| Single-Stage Yield | ~67% | [5] |

| Two-Stage Yield | Up to 91% | [5][7] |

Process Workflow

Caption: Workflow for IDA synthesis from monochloroacetic acid.

Synthesis via Iminodiacetonitrile Intermediate

This pathway is a two-step process that first involves the synthesis of iminodiacetonitrile (IDAN), followed by its hydrolysis to this compound. This method is advantageous as it avoids the direct handling of chloroacetic acid.

Step 1: Synthesis of Iminodiacetonitrile (IDAN)

IDAN is typically synthesized through a reaction analogous to the Strecker synthesis, involving formaldehyde, hydrogen cyanide, and an ammonia source.

In a reaction vessel, aqueous solutions of ammonia (e.g., 28% solution) and formaldehyde (e.g., 37% solution) are combined at a low temperature, around 5-20°C.[8] Anhydrous hydrogen cyanide is then added to this mixture.[8] The pH of the solution is adjusted to be slightly acidic, in the range of 5.5 to 6.5, using an acid such as hydrochloric acid.[8] The reaction is allowed to proceed for several hours (10-24 hours) at a temperature between 0°C and 25°C.[8] The iminodiacetonitrile product precipitates from the solution as crystals and can be collected by filtration.[8] Yields for this reaction are reported to be around 64%.[8]

| Parameter | Value | Reference |

| Reactants | ||

| Ammonia, Formaldehyde, HCN Molar Ratio | ~2:3:3 | [8] |

| Reaction Conditions | ||

| Temperature | 0-25°C | [8] |

| pH | 5.5-6.5 | [8] |

| Reaction Time | 10-24 hours | [8] |

| Yield | ||

| Iminodiacetonitrile | ~64% | [8] |

Step 2: Hydrolysis of Iminodiacetonitrile to this compound

The nitrile groups of IDAN are hydrolyzed to carboxylic acid groups in the presence of a base or acid.

Iminodiacetonitrile (47.55 g, 0.5 mol) is suspended in 190 g of water, and 40.7 g (0.55 mol) of calcium hydroxide is added.[9] The hydrolysis reaction is allowed to proceed at 25°C for 5 hours.[9] After the reaction is complete, the solution is neutralized with 37% hydrochloric acid (108 g, 1.1 mol).[9] The solution is then concentrated under vacuum, and methanol is added to precipitate the this compound.[9] The crystals are filtered, washed with methanol, and dried.[9]

| Parameter | Value | Reference |

| Reactants | ||

| Iminodiacetonitrile | 47.55 g (0.5 mol) | [9] |

| Calcium Hydroxide | 40.7 g (0.55 mol) | [9] |

| Water | 190 g | [9] |

| Reaction Conditions | ||

| Temperature | 25°C | [9] |

| Reaction Time | 5 hours | [9] |

| Yield | ||

| This compound | 90% | [9] |

Process Workflow

Caption: Two-step synthesis of IDA via an iminodiacetonitrile intermediate.

Conclusion

The synthesis of this compound can be approached through several viable pathways, each with its own set of advantages and considerations. The dehydrogenation of diethanolamine offers a direct and high-yielding route, particularly suitable for industrial-scale production. The aminolysis of monochloroacetic acid presents an economically favorable option, with the potential for high yields if the glycine byproduct is recycled. The two-step synthesis via iminodiacetonitrile provides a method that avoids the use of halogenated carboxylic acids and can achieve high purity. For researchers and professionals entering this field, understanding these fundamental synthetic strategies provides a solid basis for the production and further derivatization of this important chemical intermediate. The choice of a particular pathway will ultimately depend on factors such as available starting materials, required scale, and desired purity of the final product.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN1594281A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. CN101445464B - Method for preparing this compound from this compound disodium salt - Google Patents [patents.google.com]

- 4. US4661614A - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. US2794044A - Synthesis of iminodiacetonitrile - Google Patents [patents.google.com]

- 9. KR20180056162A - A method of this compound - Google Patents [patents.google.com]

Iminodiacetic Acid Chelation: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles of iminodiacetic acid (IDA) chelation. It covers the structural basis of coordination, thermodynamic stability, the critical influence of environmental factors like pH, and the practical application of these principles in experimental settings.

Introduction to this compound (IDA)

This compound, HN(CH₂CO₂H)₂, is an organic compound featuring a secondary amine and two carboxylic acid groups.[1] While its name suggests an imine, the nitrogen atom is in fact a secondary amino group, making IDA a dicarboxylic acid amine.[1] Introduced as a chelating agent in the 1950s by Schwarzenbach, IDA has become a cornerstone in coordination chemistry.[1] Its ability to form stable complexes with a wide range of metal ions makes it invaluable in fields from environmental remediation to biopharmaceutical research.[2][3]

The core of IDA's function lies in its role as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom and one oxygen atom from each of the two carboxylate groups.[4] This coordination results in the formation of two stable, five-membered chelate rings, a structural motif that significantly enhances the stability of the resulting metal complex.[1]

The Mechanism of Chelation

Chelation by IDA is a process of coordinate bond formation between the electron-donating groups of the IDA molecule and a central metal ion, which acts as an electron acceptor. The deprotonated form of IDA, the iminodiacetate (B1231623) dianion, selectively and often irreversibly binds metal ions.[2] The process involves the displacement of solvent molecules from the metal ion's coordination sphere and the formation of a more stable ring structure.

The overall stability of the IDA-metal complex is a result of the "chelate effect," an entropic phenomenon where a multidentate ligand (like IDA) forms a more stable complex than multiple monodentate ligands with similar donor atoms.

// Central Metal Ion M [label="Mⁿ⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];

// IDA Ligand Nodes N [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1,0.5!"]; O1 [label="O⁻", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0.5,1.5!"]; O2 [label="O⁻", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0.5,-1.5!"]; C1 [label="CH₂", style="invisible", fontcolor="#202124", pos="-0.5,1!"]; C2 [label="CH₂", style="invisible", fontcolor="#202124", pos="-0.5,-1!"]; CO1 [label="C=O", style="invisible", fontcolor="#202124", pos="0,1.25!"]; CO2 [label="C=O", style="invisible", fontcolor="#202124", pos="0,-1.25!"];

// Bonds within IDA edge [style=solid, color="#5F6368"]; N -- C1; N -- C2; C1 -- CO1; C2 -- CO2; CO1 -- O1; CO2 -- O2;

// Coordination Bonds edge [style=dashed, color="#202124", arrowhead=vee]; N -> M; O1 -> M; O2 -> M; } doted Caption: Coordination of a central metal ion (Mⁿ⁺) by the tridentate iminodiacetate ligand.

Factors Influencing Chelation

The efficacy of IDA chelation is not absolute and is governed by several key environmental and chemical factors.

pH of the Solution: The pH is arguably the most critical factor. The carboxyl groups of IDA have pKa values in the acidic range, and the amino group has a pKa in the basic range. At low pH (<2), all three donor sites are protonated, significantly reducing the ligand's ability to coordinate with metal ions.[5] As the pH increases, the carboxyl groups deprotonate, followed by the amino group. The optimal pH for chelating many divalent transition metals is in the slightly acidic range (around pH 4-5).[4][6] At very high pH (e.g., >9), the formation of metal hydroxide (B78521) complexes can compete with IDA chelation.[6]

Metal Ion Properties: The nature of the metal ion—its charge, size, and electron configuration—dictates the stability of the resulting complex. IDA generally forms more stable complexes with ions that have a higher charge density and are classified as borderline or hard Lewis acids. The selectivity for different metal ions can be controlled by adjusting experimental conditions.[7] For instance, IDA-based resins can selectively remove divalent transition metals like copper and nickel from solutions containing alkaline earth metals like calcium and magnesium under slightly acidic conditions.[6]

Ionic Strength: The ionic strength of the medium can influence the activity coefficients of the ions involved in the chelation equilibrium, thereby affecting the observed stability constants.[7][8]

Quantitative Data: Stability of IDA-Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall formation constant (log β). Higher values indicate stronger binding and a more stable complex. The table below summarizes selected stability constants for IDA with various metal ions.

| Metal Ion | Log K₁ (ML) | Log β₂ (ML₂) | Conditions (Temp, Ionic Strength) | Reference |

| Cu(II) | 10.55 | 16.15 | 20°C, 0.1 M KCl | [9] |

| Ni(II) | 8.13 | 14.71 | 20°C, 0.1 M KCl | [9] |

| Co(II) | 6.94 | 12.35 | 20°C, 0.1 M KCl | [9] |

| Zn(II) | 7.03 | 12.03 | 20°C, 0.1 M KCl | [9] |

| Cd(II) | 5.41 | 9.71 | 20°C, 0.1 M KCl | [9] |

| Fe(II) | 5.86 | 9.96 | 20°C, 0.1 M KCl | [9] |

| Fe(III) | 10.02 (β₁) | - | 25°C | [10] |

| Pb(II) | 7.45 | 10.95 | 20°C, 0.1 M KCl | [9] |

| Mn(II) | 4.67 | 7.07 | 20°C, 0.1 M KCl | [9] |

| Mg(II) | 2.95 | 4.5 | 20°C, 0.1 M KCl | [9] |

| Ca(II) | 2.59 | - | 20°C, 0.1 M KCl | [9] |

Note: K₁ refers to the formation of the 1:1 complex (M + L ⇌ ML). β₂ refers to the overall formation of the 1:2 complex (M + 2L ⇌ ML₂).

Key Experimental Protocols

Precise characterization of IDA chelation requires robust experimental methodologies. The following sections detail protocols for determining stability constants and for a common application of IDA.

Potentiometric titration is a primary method for determining the stability constants of metal complexes by monitoring pH changes upon complex formation.[11]

Objective: To calculate the protonation constants of IDA and the stability constants of its complex with a metal ion (e.g., Cu(II)).

Materials:

-

This compound

-

Metal salt solution (e.g., Cu(NO₃)₂) of accurately known concentration

-

Standardized strong acid (e.g., 0.1 M HNO₃)

-

Standardized, carbonate-free strong base (e.g., 0.1 M NaOH)

-

Inert background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength

-

Calibrated pH electrode and meter

-

Thermostatted titration vessel (e.g., 25.0 ± 0.1 °C)

-

Magnetic stirrer

-

High-precision burette

Methodology:

-

Solution Preparation: Prepare all solutions in deionized, CO₂-free water. Maintain a constant ionic strength across all solutions using the background electrolyte.[11]

-

System Calibration: Titrate a known volume of the standard acid with the standard base in the presence of the background electrolyte. This step determines the standard potential of the electrode and accurately verifies the concentration of the base.[11]

-

Ligand Protonation Titration: Titrate a solution containing a known amount of IDA and standard acid with the standard base. This titration allows for the calculation of the protonation constants (pKa values) of IDA.[11]

-

Complex Formation Titration: Titrate a solution containing known amounts of IDA, the metal salt, and standard acid with the standard base. The resulting titration curve will be displaced relative to the ligand-only curve due to the release of protons upon complex formation.[11]

-

Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data. The software performs a non-linear least-squares refinement to simultaneously calculate the protonation and stability constants that best fit the experimental data.

IMAC is a widespread protein purification technique that utilizes IDA covalently bound to a solid support (resin) to chelate metal ions (commonly Ni²⁺ or Co²⁺), which then selectively bind proteins with an affinity for these ions, such as those engineered with a polyhistidine tag (His-tag).[12]

Objective: To purify a His-tagged recombinant protein from a cell lysate.

Materials:

-

IDA-functionalized chromatography resin (e.g., Ni-IDA Agarose)

-

Chromatography column

-

Binding/Wash Buffer (e.g., 20 mM Tris, 500 mM NaCl, 20 mM Imidazole (B134444), pH 8.0)

-

Elution Buffer (e.g., 20 mM Tris, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0)

-

Cell lysate containing the His-tagged target protein

Methodology:

-

Column Charging (if starting with uncharged resin):

-

Wash the IDA resin with distilled water.

-

Load the column with a solution of the desired metal salt (e.g., 100 mM NiSO₄). This charges the resin by allowing the IDA groups to chelate the metal ions.

-

Wash away excess, unbound metal ions with water.

-

-

Equilibration: Equilibrate the charged column by washing it with 5-10 column volumes of Binding/Wash Buffer. This prepares the column with the correct pH and ionic strength for protein binding.[13]

-

Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the column. The His-tags on the protein will coordinate with the immobilized nickel ions.[13]

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer. The low concentration of imidazole in this buffer helps to disrupt weak, non-specific binding of contaminant proteins, while the His-tagged protein remains bound.[12][13]

-

Elution: Elute the target protein by applying the Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, displacing and releasing the purified protein from the resin.[12][13]

-

Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity and identify the fractions containing the target protein.

-

Regeneration: The column can often be regenerated for reuse by stripping the metal ions with a strong chelator like EDTA, followed by washing and recharging.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Nanoporous this compound Sorbents for Binding Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. nmfrc.org [nmfrc.org]

- 7. Ionic strength, pH and temperature effects upon selectivity for transition and heavy metal ions when using chelation ion chromatography with an this compound bonded silica gel column and simple inorganic eluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. bioclone.net [bioclone.net]

- 13. static.igem.org [static.igem.org]

An In-depth Technical Guide to Iminodiacetic Acid: Molecular Structure, Functional Groups, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodiacetic acid (IDA), a cornerstone molecule in chelation chemistry, possesses a unique molecular architecture that makes it invaluable across a spectrum of scientific disciplines. This technical guide provides a comprehensive analysis of its molecular structure, the characteristics of its functional groups, and its versatile applications, with a particular focus on its role in research and drug development. Detailed experimental protocols for its synthesis and its application in chromatography are provided, alongside quantitative data and visual representations of its chemical behavior and experimental workflows.

Molecular Structure and Functional Groups

This compound, systematically named 2-(carboxymethylamino)acetic acid, is an organic compound with the molecular formula C₄H₇NO₄.[1][2] It is structurally a derivative of the amino acid glycine, where one of the hydrogen atoms on the amino group is replaced by a carboxymethyl group (-CH₂COOH).[1]

The core structure of IDA features two key functional groups:

-

A secondary amine (-NH-): This group is a key site for protonation and coordination with metal ions.

-

Two carboxylic acid (-COOH) groups: These acidic groups can be deprotonated to form carboxylates (-COO⁻), which are also crucial for metal ion chelation.

The presence of both a nitrogen donor atom and two oxygen donor atoms from the carboxylate groups allows IDA to act as a powerful tridentate ligand, meaning it can bind to a central metal ion at three points.[3] This multi-point attachment results in the formation of stable five-membered chelate rings, a thermodynamically favorable arrangement.[3]

Molecular structure of this compound with key functional groups highlighted.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and biological systems.

| Property | Value | Reference(s) |

| Molecular Weight | 133.10 g/mol | [1] |

| Melting Point | 243 °C (decomposes) | |

| pKa₁ (first carboxylic acid) | 2.98 | |

| pKa₂ (second carboxylic acid) | 9.89 | |

| Water Solubility | 2.43 g/100 mL (at 5 °C) | |

| Appearance | White crystalline powder |

Key Applications in Research and Drug Development

The unique chelating ability of this compound underpins its widespread use in several high-technology applications.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on the surface of a protein (most notably histidine) and metal ions immobilized on a solid support.[5][6] IDA is a common chelating agent used to attach these metal ions (such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) to the chromatography matrix.[7][8] This technique is particularly effective for the purification of recombinant proteins engineered with a polyhistidine-tag.[5]

Workflow for protein purification using Immobilized Metal Affinity Chromatography (IMAC).

Radiopharmaceuticals and Medical Imaging

Derivatives of this compound are crucial in the field of nuclear medicine. For instance, N-substituted IDA derivatives like HIDA (hepatobiliary this compound) are used to chelate the gamma-emitting radionuclide technetium-99m (Tc-99m).[9] These complexes are administered to patients for cholescintigraphy, also known as a HIDA scan, to evaluate the function of the gallbladder and biliary system.[3] This application demonstrates a bifunctional approach where the IDA derivative acts as a carrier for a radioactive metal to a specific biological target.[9]

Drug Delivery and Prodrug Strategies

Recent research has explored the use of IDA in novel drug delivery systems. One approach involves creating polymeric sustained-release chelating agents by copolymerizing IDA with biocompatible molecules like lactic acid.[10] Such polymers can be designed for the long-term treatment of heavy metal poisoning.[10] Another innovative strategy employs IDA derivatives as part of a prodrug approach to enhance the efficacy of antimicrobial agents against bacterial biofilms.

Chelation and Ion Exchange Resins

The IDA functional group can be covalently attached to a polymer backbone, such as polystyrene-divinylbenzene, to create highly effective chelating ion-exchange resins.[11] These resins are widely used for the removal of heavy metal ions from industrial wastewater and for the separation and preconcentration of metal ions in analytical chemistry.[12]

Chelation mechanism of iminodiacetate with a divalent metal ion.

Experimental Protocols

Synthesis of this compound via Dehydrogenation of Diethanolamine

This method represents an industrial approach to IDA synthesis.

Materials:

-

Diethanolamine

-

Sodium hydroxide (B78521)

-

Deionized water

-

Catalyst (e.g., a supported copper catalyst)

-

High-pressure reactor

-

Nitrogen gas

Procedure:

-

Add diethanolamine, the catalyst, and a solution of sodium hydroxide in deionized water to a high-pressure reactor.

-

Seal the reactor and purge with nitrogen gas 5-6 times to remove air.

-

Pressurize the reactor with nitrogen to approximately 1 MPa.

-

Heat the reactor to 160 °C while stirring.

-

Hydrogen gas will be produced as the reaction proceeds, causing the pressure to rise. Periodically vent the hydrogen to maintain the pressure within a safe operating range (e.g., between 1 and 1.5 MPa).

-

Monitor the reaction by observing the cessation of hydrogen production. The reaction is considered complete when the pressure in the reactor remains constant for an extended period (e.g., 20 minutes).

-

After cooling and depressurizing the reactor, the product mixture can be analyzed by liquid chromatography to determine the yield of this compound.

General Protocol for Protein Purification using Ni²⁺-IDA Affinity Chromatography

This protocol outlines the steps for purifying a His-tagged protein from a clarified cell lysate.

Materials:

-

IDA-functionalized chromatography resin (e.g., IDA Sepharose)

-

Chromatography column

-

Nickel(II) sulfate (B86663) or chloride solution (e.g., 0.1 M)

-

Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4

-

Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4

-

Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4

-

Clarified cell lysate containing the His-tagged protein

Procedure:

-

Resin Preparation and Charging: Pack the IDA resin into a chromatography column. Wash the resin with several column volumes of deionized water. Charge the column by passing a solution of nickel sulfate over the resin, which will bind to the IDA groups. Wash with water again to remove unbound nickel ions.

-

Equilibration: Equilibrate the charged column with 5-10 column volumes of Binding Buffer. This prepares the column for sample loading.

-

Sample Loading: Apply the clarified cell lysate to the column at a flow rate that allows for efficient binding of the His-tagged protein to the immobilized nickel ions.

-

Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove nonspecifically bound proteins and other contaminants. The slightly higher imidazole concentration in the wash buffer helps to reduce background binding.

-

Elution: Elute the bound His-tagged protein from the column by applying the Elution Buffer. The high concentration of imidazole in this buffer competes with the histidine tag for binding to the nickel ions, thus displacing the protein.

-

Analysis: Collect the eluted fractions and analyze them for the presence and purity of the target protein using methods such as SDS-PAGE and UV-Vis spectrophotometry.

Conclusion

This compound is a molecule of significant scientific and commercial importance. Its structure, centered around a secondary amine and two carboxylic acid functional groups, provides it with exceptional metal-chelating properties. This characteristic is leveraged in a wide array of applications, from the routine purification of recombinant proteins in the research lab to the formulation of life-saving radiopharmaceuticals and the development of novel drug delivery systems. A thorough understanding of its molecular properties and chemical reactivity is essential for professionals in chemistry, biochemistry, and pharmaceutical development seeking to harness its full potential.

References

- 1. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. analab.com.tw [analab.com.tw]

- 6. bioclone.net [bioclone.net]

- 7. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of new radiopharmaceuticals based on N-substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility of Iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iminodiacetic acid (IDA) in various solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an examination of the key factors influencing its solubility.

Quantitative Solubility Data

This compound, a chelating agent and important synthetic intermediate, exhibits distinct solubility characteristics. Its amphoteric nature, possessing both acidic carboxylic groups and a basic secondary amine group, dictates its behavior in different solvent systems. The solubility is significantly influenced by solvent polarity, temperature, and pH.

The quantitative solubility data for this compound in various common solvents is summarized in the table below.

| Solvent | Temperature | Solubility | pH of Saturated Solution |

| Water | 5 °C | 2.43 g / 100 mL[1][2][3][4] | N/A |

| Water | 20 °C | 4.2 g / 100 mL (42 g/L)[5][6][7] | 2.2 - 2.3[5][6] |

| Acetone | Ambient | Practically Insoluble[1][2][4] | N/A |

| Methanol | Ambient | Practically Insoluble[1][2][4] | N/A |

| Ethanol | Ambient | Slightly Soluble | N/A |

| Diethyl Ether | Ambient | Practically Insoluble[1][2][4] | N/A |

| Benzene (B151609) | Ambient | Practically Insoluble[1][2][4] | N/A |

| Carbon Tetrachloride | Ambient | Practically Insoluble[1][2][4] | N/A |

| Heptane | Ambient | Practically Insoluble[1][2][4] | N/A |

| Dimethyl Sulfoxide (DMSO) | Ambient | < 1 mg/mL (Slightly Soluble)[8] | N/A |

Factors Influencing Solubility

The solubility of this compound is not static; it is a function of several physicochemical parameters. The interplay between the solute's structure and the solvent's properties, along with external conditions, governs its dissolution.

-

pH: As an amino acid derivative, the solubility of IDA is highly dependent on pH.[9] It has two pKa values, approximately 2.98 and 9.89.[1][2] At low pH (below pKa1), the amine group is protonated, and the molecule carries a net positive charge. Near its isoelectric point, it exists primarily as a zwitterion, which often corresponds to its point of minimum solubility in water. At high pH (above pKa2), both carboxylic acid groups are deprotonated, resulting in a net negative charge and forming highly water-soluble salts.

-

Solvent Polarity: The principle of "like dissolves like" is critical. IDA is a polar molecule with multiple hydrogen bond donors and acceptors. Its high solubility in water is due to favorable hydrogen bonding interactions.[9] Conversely, it is practically insoluble in nonpolar organic solvents like benzene and heptane, and only slightly soluble in less polar organic solvents such as ethanol.[1][2]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound due to its reliability and accuracy.[12]

3.1 Materials & Equipment

-

Solute: this compound, crystalline powder (purity ≥ 98%)

-

Solvent: Solvent of interest (e.g., deionized water, phosphate (B84403) buffer, ethanol)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with screw caps (B75204) (e.g., 4-20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[13]

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, Ion Chromatograph)[13][14]

-

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is achieved.[12]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[15][16]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the undissolved solid, centrifuge the vials at high speed.[13]

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles.[13] This step must be performed quickly to prevent temperature changes from affecting the solubility.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of IDA in the diluted sample using a pre-validated analytical method.[13]

3.3 Analytical Quantification The concentration of the dissolved solute in the filtrate must be determined accurately. Several methods are suitable for this compound:

-

High-Performance Liquid Chromatography (HPLC): A highly accurate and common method. Analysis often requires pre-column derivatization with reagents like p-toluenesulfonyl chloride (PTSC) to improve detection.[13][17]

-

Ion Chromatography (IC): A simple and effective method for determining IDA concentration, typically using a conductivity detector.[14]

-

Spectrophotometry: A colorimetric method can be employed based on the nitrosation reaction of IDA, which is suitable for simpler matrices.[18]

The final solubility is calculated by taking the measured concentration and accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

- 1. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. camachem.com [camachem.com]

- 4. Buy this compound | 142-73-4 [smolecule.com]

- 5. This compound CAS#: 142-73-4 [m.chemicalbook.com]

- 6. ≥96.0% (acidimetric), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. 142-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. enamine.net [enamine.net]

- 17. [Determination of this compound and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. real.mtak.hu [real.mtak.hu]

An In-Depth Technical Guide to Iminodiacetic Acid: pKa Values and Their Significance in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of iminodiacetic acid (IDA) and their critical importance in scientific research and the development of pharmaceuticals. This document details the fundamental physicochemical properties of IDA, outlines experimental protocols for pKa determination, and explores the significance of its unique characteristics in chelation chemistry and diagnostic medicine.

Core Properties of this compound

This compound is an organic compound with the formula HN(CH₂CO₂H)₂. It is a dicarboxylic acid and a secondary amine, properties that are central to its function as a potent chelating agent. The protonation state of IDA is highly dependent on the pH of its environment, a characteristic quantified by its pKa values. These values represent the pH at which a specific acidic proton is 50% dissociated.

Acid Dissociation Constants (pKa)

The ionization of this compound occurs in a stepwise manner, corresponding to the deprotonation of its two carboxylic acid groups and the secondary amine. The pKa values for these dissociations are critical for understanding its behavior in solution.

| pKa Value | Corresponding Dissociation |

| pKa1 ≈ 2.98 | Dissociation of the first carboxylic acid proton |

| pKa2 ≈ 9.89 | Dissociation of the second carboxylic acid proton and the ammonium (B1175870) proton |

Note: The second pKa value reflects the dissociation of the proton from the positively charged amino group, which is influenced by the presence of the carboxylate groups.

Significance of pKa Values in Chelation

The pKa values of this compound are paramount to its primary function as a chelating agent. The ability of IDA to form stable complexes with metal ions is directly governed by the pH of the solution, which dictates the protonation state of the donor groups (the two carboxylate groups and the nitrogen atom).

At a pH below pKa1, both carboxylic acid groups are protonated, and the nitrogen is protonated (as an ammonium ion), limiting its ability to coordinate with metal ions. As the pH increases above pKa1, the first carboxylate group deprotonates, enhancing its chelating ability. Optimal chelation for many divalent and trivalent metal ions occurs at a pH above pKa2, where both carboxylate groups and the lone pair of electrons on the nitrogen are available for coordination, forming stable five-membered chelate rings. This pH-dependent chelation is a cornerstone of its application in various fields.

Experimental Determination of pKa Values: Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa values of ionizable compounds like this compound.[1][2] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.

Detailed Experimental Protocol

Objective: To determine the pKa values of this compound by potentiometric titration.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed to remove CO₂)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Dissolve the IDA in a known volume of deionized water in a volumetric flask.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Setup:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, acidify the solution to a low pH (e.g., pH ~2) using a small, known volume of standardized HCl to ensure all species are fully protonated at the start.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the beaker.

-

-

Titration Process:

-

Begin stirring the solution at a constant, moderate speed.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process until the pH of the solution reaches a plateau in the basic region (e.g., pH ~12).

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first equivalence point (V₁) is the volume of NaOH required to deprotonate the first carboxylic acid group, and the second equivalence point (V₂) is the volume required to deprotonate the second.

-

pKa1 is the pH at V₁/2.

-

pKa2 is the pH at (V₁ + V₂)/2.

-

Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V) corresponds to the equivalence point.

-

Application in Drug Development: Hepatobiliary this compound (HIDA) Scans

A significant application of this compound's chelating properties in drug development is in diagnostic imaging, specifically in Hepatobiliary this compound (HIDA) scans.[3][4][5] HIDA scans are used to evaluate the function of the liver, gallbladder, and bile ducts.

In this procedure, a derivative of IDA, such as mebrofenin (B129125) or disofenin, is used to chelate the radionuclide Technetium-99m (Tc-99m).[6][7] The resulting radiopharmaceutical, [⁹⁹ᵐTc]Tc-HIDA, is administered intravenously to the patient. The lipophilic nature of the IDA derivative allows the complex to be taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bilirubin.[4] A gamma camera tracks the distribution of the radiotracer over time, providing a dynamic assessment of hepatobiliary function.[3][5]

The success of this diagnostic tool relies on the stable chelation of Tc-99m by the IDA derivative under physiological pH conditions, ensuring that the radionuclide remains bound as it traverses the biliary system. This stability is a direct consequence of the coordination chemistry dictated by the pKa values of the this compound moiety.

Clinical Workflow of a HIDA Scan

The clinical application of IDA derivatives in HIDA scans follows a well-defined workflow, from the preparation of the radiopharmaceutical to the final diagnosis.

Conclusion

The pKa values of this compound are fundamental to its chemical behavior and its utility in scientific and medical applications. A thorough understanding of these values is essential for researchers and drug development professionals working with this versatile chelating agent. The pH-dependent nature of its metal chelation is a key principle that has been successfully leveraged in the development of diagnostic agents like those used in HIDA scans, providing a powerful tool for the assessment of hepatobiliary function. The experimental protocols and workflows detailed in this guide serve as a valuable resource for the practical application and further exploration of this compound and its derivatives in research and clinical settings.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. HIDA Scan: Preparation, Results, Side Effects, and Cost [healthline.com]

- 5. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]

- 6. Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]

- 7. CHOLETEC Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]

An In-depth Technical Guide to Iminodiacetic Acid Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, application, and evaluation of iminodiacetic acid (IDA) derivatives in research, with a focus on their roles in diagnostic imaging and as enzyme inhibitors.

Introduction to this compound Derivatives

This compound (IDA) is a chelating agent with the formula HN(CH₂CO₂H)₂. Its derivatives are a versatile class of molecules that have found significant applications in biomedical research. The core structure of IDA allows for the stable chelation of various metal ions, a property that has been extensively exploited in the development of radiopharmaceuticals. Furthermore, the functionalization of the IDA scaffold has led to the discovery of potent enzyme inhibitors, opening new avenues for therapeutic interventions.

The most prominent application of IDA derivatives is in hepatobiliary scintigraphy, a diagnostic imaging technique used to assess the function of the liver and gallbladder.[1] When complexed with the radionuclide technetium-99m (99mTc), IDA derivatives form stable radiotracers that are actively transported into hepatocytes and subsequently excreted into the bile. This process allows for the dynamic visualization of hepatobiliary function.

More recently, IDA derivatives have emerged as a promising scaffold for the development of inhibitors targeting metallo-β-lactamases (MBLs).[2][3] These enzymes are a major contributor to antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing β-lactam antibiotics. The IDA moiety in these inhibitors chelates the zinc ions essential for the catalytic activity of MBLs.

This guide will delve into the technical aspects of working with IDA derivatives, including their synthesis, experimental evaluation, and key quantitative data.

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for representative IDA derivatives in their respective applications.

Biodistribution of 99mTc-labeled IDA Derivatives in Rats

This table presents the biodistribution of various 99mTc-labeled IDA derivatives in rats at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for assessing the suitability of these derivatives as hepatobiliary imaging agents.

| Compound | Time (min) | Blood (%ID/g) | Liver (%ID/g) | Intestine (%ID/g) | Kidney (%ID/g) |

| 99mTc-TMIDA [4] | 10 | 15.14 | 18.88 | - | - |

| 120 | 0.93 | - | - | - | |

| 99mTc-p-isopropylacetanilidothis compound (I) [5] | 60 | - | - | - | - |

| N-(3-Cyano-4,5-dimethyl-2-pyrrylcarbamoylmethyl)this compound (IIa) [5] | 60 | - | - | Significantly Less than I | Significantly Higher than I |

| N-(3-cyano-4-methyl-5-benzyl-2-pyrrylcarbamoylmethyl)this compound (IIb) [5] | 60 | - | No Significant Difference from I | No Significant Difference from I | No Significant Difference from I |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Inhibitory Activity of IDA Derivatives against Metallo-β-Lactamases

This table summarizes the in vitro inhibitory activity of this compound and its derivatives against New Delhi Metallo-β-lactamase 1 (NDM-1), a clinically significant MBL.

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) |

| This compound (IDA) [2][3] | NDM-1 | 122 | - |

| Inhibitor 23f (IDA derivative) [2][3] | NDM-1 | 8.6 | 2.6 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

This section provides detailed methodologies for key experiments involving IDA derivatives.

Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA)

This protocol describes a one-step synthesis of HIDA, a commonly used IDA derivative in hepatobiliary imaging.

Materials:

-

Nitrilotriacetic acid

-

Acetic anhydride (B1165640)

-

Anhydrous pyridine (B92270)

-

2,6-xylidine (2,6-dimethylaniline)

-

Aqueous ammonia

-

Ether

-

Decolorizing carbon

-

Hydrochloric acid

Procedure:

-

Dissolve nitrilotriacetic acid in anhydrous pyridine.

-

Add acetic anhydride to the solution and heat at 100°C for 30 minutes to generate nitrilotriacetic acid monoanhydride in situ.

-

Cool the solution to 50°C and add 2,6-xylidine.

-

Heat the reaction mixture at 100°C for 1 hour.

-

Evaporate the pyridine under vacuum to obtain a yellow oil.

-

Dissolve the oil in a minimal amount of aqueous ammonia.

-

Extract the solution three times with an equal volume of ether.

-

Treat the aqueous layer with decolorizing carbon and filter.

-

Acidify the near-colorless solution to pH 3 with hydrochloric acid to precipitate the white product, HIDA.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Radiolabeling of IDA Derivatives with Technetium-99m

This protocol outlines the direct labeling of an IDA derivative with 99mTc using a reducing agent.[4]

Materials:

-

IDA derivative (e.g., TMIDA)

-

Technetium-99m (99mTc) as pertechnetate (B1241340) (TcO₄⁻) from a 99Mo/99mTc generator

-

Sodium dithionite (B78146) (Na₂S₂O₄) as a reducing agent

-

Saline solution

-

pH adjustment solutions (e.g., HCl, NaOH)

Procedure:

-

Prepare an aqueous solution of the IDA derivative.

-

Add the sodium dithionite solution to the IDA derivative solution. The optimal concentration of the reducing agent should be determined empirically, for example, 8 mg/mL for TMIDA.[4]

-

Adjust the pH of the reaction mixture to the optimal level (e.g., pH 7 for TMIDA).[4]

-

Add the 99mTc-pertechnetate solution to the mixture.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes for TMIDA).[4]

-

Determine the radiochemical purity of the resulting 99mTc-IDA complex using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Hemolysis Assay for Biocompatibility Assessment

This assay evaluates the hemolytic potential of IDA derivatives, an important parameter for compounds intended for intravenous administration.

Materials:

-

Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

IDA derivative solution at various concentrations

-

Positive control: Triton X-100 or distilled water

-

Negative control: PBS

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Collect whole blood and centrifuge to pellet the red blood cells (RBCs).

-

Wash the RBC pellet with PBS multiple times.

-

Prepare a diluted RBC suspension in PBS (e.g., 2%).

-

In a 96-well plate, add the IDA derivative solutions at different concentrations to the RBC suspension.

-

Include positive and negative controls in separate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Clot Formation and Lysis Test

This assay assesses the effect of IDA derivatives on blood coagulation and fibrinolysis.

Materials:

-

Platelet-poor plasma (PPP)

-

Tris-buffered saline (TBS), pH 7.4

-

Thrombin solution

-

Tissue plasminogen activator (t-PA) solution

-

IDA derivative solution at various concentrations

-

Spectrophotometer with kinetic reading capabilities

Procedure:

-

In a cuvette or 96-well plate, dilute the PPP with TBS.

-

Add the IDA derivative solution at the desired concentration.

-

To initiate clot formation, add thrombin to the mixture.

-

To induce fibrinolysis, add t-PA to the mixture.

-

Monitor the change in optical density (absorbance) over time at a specific wavelength (e.g., 405 nm) at 37°C. The curve generated will show an initial increase in absorbance as the clot forms, followed by a decrease as the clot lyses.

-

Analyze the kinetic parameters of the curve, such as the time to start clotting, the maximum absorbance, and the time to 50% lysis, to evaluate the effect of the IDA derivative on coagulation and fibrinolysis.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes and mechanisms related to this compound derivatives.

Experimental Workflow for Developing 99mTc-IDA Radiopharmaceuticals

References

- 1. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]

- 3. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 99mTc-labeled this compound derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fibrinolysis (clot lysis) assay [bio-protocol.org]

The Unseen Architect: Iminodiacetic Acid as a Non-Proteinogenic Powerhouse in Drug Development and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of amino acids, the twenty proteinogenic variants often take center stage, serving as the fundamental building blocks of life. However, a diverse and functionally rich group of non-proteinogenic amino acids (NPAAs) offers a unique toolkit for scientific innovation. Among these, iminodiacetic acid (IDA) stands out not for its role in protein synthesis, but for its exceptional utility as a chelating agent and a versatile molecular scaffold. This technical guide delves into the core functionalities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, applications, and the experimental methodologies that underpin its use. While not incorporated into proteins through the standard translation machinery, IDA's impact on drug discovery, medical diagnostics, and bioseparation technologies is profound and continues to expand.[1][2]

Core Properties and Chelation Chemistry

This compound, with the chemical formula HN(CH₂COOH)₂, is a dicarboxylic acid amine.[3] Its structure, featuring a central secondary amine and two carboxylic acid groups, bestows upon it the ability to act as a powerful tridentate ligand, forming stable complexes with a wide array of metal ions.[4] This chelation is the cornerstone of its functionality, enabling its use in applications where precise metal ion control is paramount.

Quantitative Data on Metal Ion Chelation